(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
Brand Name: Vulcanchem
CAS No.: 98737-29-2
VCID: VC0017377
InChI: InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

CAS No.: 98737-29-2

VCID: VC0017377

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane - 98737-29-2

Description

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane is a chemical compound featuring both an epoxide and a Boc-protected amino group . The "Boc" stands for tert-butyloxycarbonyl, a protecting group commonly used in peptide synthesis to prevent unwanted side reactions . The presence of the Boc group on the amino group allows for controlled reactions at other parts of the molecule .

Boc-amino acids, including derivatives like (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane, are important in synthetic chemistry, particularly for the stepwise assembly of peptides and proteins . The Boc group is generally stable in the presence of nucleophiles and bases, which allows for orthogonal protection strategies using base-labile protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) . The use of protecting groups like Boc is crucial for achieving precise and efficient protection and deprotection steps in chemical synthesis .

While specific details on (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane are not extensively detailed in the search results, similar compounds such as 1-(Boc-amino)cyclopropanecarboxylic acid, which also contains a Boc-protected amino group, are known and characterized . The broader utility of Boc-protected amino groups lies in their ability to be cleaved under anhydrous acidic conditions, yielding tert-butyl cations . This deprotection is a critical step in many synthetic pathways, allowing for further modification or coupling reactions .

CAS No. 98737-29-2
Product Name (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate
Standard InChI InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)
Standard InChIKey NVPOUMXZERMIJK-QWHCGFSZSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Synonyms N-[(1S)-1-[(2S)-2-Oxiranyl]-2-phenylethyl]-carbamic Acid 1,1-Dimethylethyl Ester;_x000B_(2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane; _x000B_[(1S)-1-((2S)-Oxiranyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester
PubChem Compound 9903372
Last Modified Sep 14 2023

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